molecular formula C11H17ClN4O B6644809 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine

5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine

Cat. No.: B6644809
M. Wt: 256.73 g/mol
InChI Key: NLNBULMFAUGLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine is a potent inhibitor of protein kinase enzymes. It is a small molecule that has been extensively studied for its therapeutic potential in various diseases.

Mechanism of Action

The mechanism of action of 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine involves the inhibition of protein kinase enzymes. Protein kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of protein kinase enzymes has been shown to have therapeutic effects in cancer, inflammation, and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine is its potency as a protein kinase inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine. One area of research is the development of more potent and selective protein kinase inhibitors. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a potent inhibitor of protein kinase enzymes that has been extensively studied for its therapeutic potential in various diseases. The synthesis method is well-established, and the compound has been shown to have promising biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments, and there are several future directions for research in this area.

Synthesis Methods

The synthesis of 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine involves a series of chemical reactions. The starting material is 3-methoxy-2,2-dimethylcyclobutanone, which undergoes a series of reactions to form the final product. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine has been extensively studied for its therapeutic potential in various diseases. It is a potent inhibitor of protein kinase enzymes, which play a crucial role in many cellular processes. The inhibition of protein kinase enzymes has been shown to have therapeutic effects in cancer, inflammation, and other diseases.

Properties

IUPAC Name

5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-11(2)6(4-7(11)17-3)16-10-8(12)9(13)14-5-15-10/h5-7H,4H2,1-3H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNBULMFAUGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)NC2=NC=NC(=C2Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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